4-(Ethanesulfonyl)phenol

Overview

Description

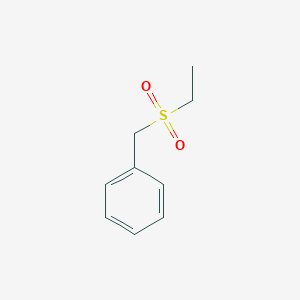

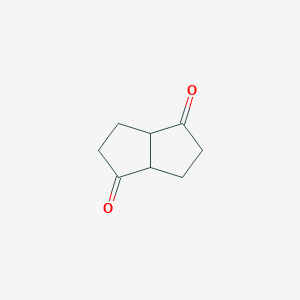

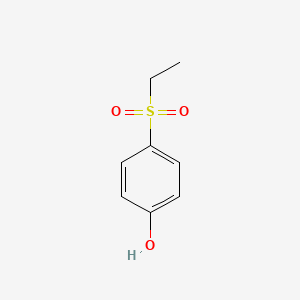

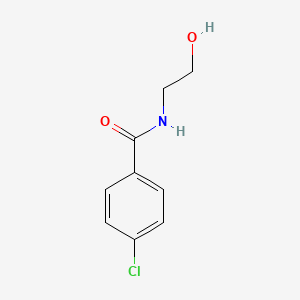

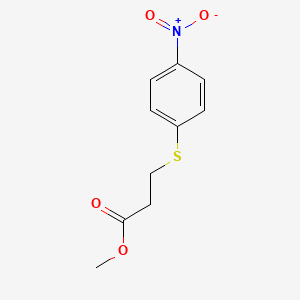

4-(Ethanesulfonyl)phenol is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It is primarily used for scientific research and development .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications

Solvatochromic Behavior and Solvent Interactions

Research by Stock et al. (2018) explored the solvatochromic behavior of substituted 4-(nitrostyryl)phenolate dyes, which are structurally related to 4-(Ethanesulfonyl)phenol, in pure solvents and binary solvent mixtures. The study aimed to understand the solvation patterns and how structural factors influence preferential solvation observed in these media, offering insights into solvent-solute interactions crucial for chemical synthesis and analysis processes Stock, R. I., Sandri, C., Rezende, M., & Machado, V. (2018). Journal of Molecular Liquids.

Bond Dissociation Energies and Proton Affinities

Chandra and Uchimaru (2002) conducted a study on the O-H bond dissociation energies of substituted phenols and proton affinities of substituted phenoxide ions, utilizing density functional theory (DFT). This research provides a fundamental understanding of the acidity and stability of phenolic compounds, including those structurally related to this compound, which is crucial for their applications in synthetic organic chemistry and biological systems Chandra, A. K., & Uchimaru, T. (2002). International Journal of Molecular Sciences.

Catalytic Applications

A study by Magro et al. (2009) showcased the preparation of phenolic compounds through catalytic decarboxylation of 4-hydroxybenzoic acid or desulfonation of 4-hydroxybenzenesulfonic acid, using palladium complexes. This research highlights the potential of catalytic processes involving phenolic compounds for the synthesis of industrially relevant materials Magro, A. A. N., Eastham, G., & Cole-Hamilton, D. (2009). Dalton Transactions.

Environmental and Biodegradation Studies

Monsalvo et al. (2012) focused on the biodegradation of 4-chlorophenol, employing strategies like cometabolism and bioaugmentation with Pseudomonas putida. While this compound was not directly mentioned, this study is relevant for understanding the environmental impact and degradation pathways of phenolic compounds, which is essential for the development of bioremediation technologies Monsalvo, V., Tobajas, M., Mohedano, A. F., & Rodriguez, J. J. (2012). Journal of Chemical Technology & Biotechnology.

properties

IUPAC Name |

4-ethylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFHJXTUYMXRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603948 | |

| Record name | 4-(Ethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859537-79-4 | |

| Record name | 4-(Ethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)